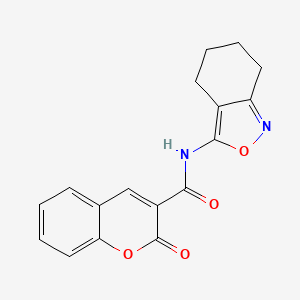

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-15(18-16-11-6-2-3-7-13(11)19-23-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1,4-5,8-9H,2-3,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURJRQWVKSOUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Route

A widely reported method involves Knoevenagel condensation between resorcinol derivatives and β-keto esters. For example, ethyl acetoacetate reacts with 2-hydroxybenzaldehyde under acidic conditions to form 3-acetylcoumarin, which is subsequently oxidized to 2-oxo-2H-chromene-3-carboxylic acid. Carboxamide formation proceeds via activation of the carboxylic acid using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Key Reaction Conditions

| Reactants | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 2-Hydroxybenzaldehyde + Ethyl acetoacetate | Piperidine | 80°C | 78 |

| 2-Oxo-2H-chromene-3-acid + NH₃ | SOCl₂/THF | 25°C | 92 |

Michael Addition-Facilitated Cyclization

Recent advances employ α-cyanoacrylates as intermediates. Triphenylphosphine (20 mol%) catalyzes the condensation of aromatic aldehydes with ethyl cyanoacetate, yielding α-cyanoacrylate derivatives. Subsequent Michael addition with resorcinol derivatives under basic conditions generates 4H-chromene-3-carboxylates, which are hydrolyzed to carboxylic acids and converted to carboxamides.

Synthesis of 4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-Amine

The benzoxazole amine moiety is synthesized via cyclization of cyclohexene-based precursors.

Nitrene Insertion Strategy

Cyclohexene-1,2-diamine reacts with hydroxylamine under oxidative conditions to form the isoxazole ring. Nitrene insertion mediated by lead tetraacetate (Pb(OAc)₄) yields 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine.

Optimized Parameters

| Parameter | Value |

|---|---|

| Reaction solvent | Ethanol |

| Temperature | 70°C |

| Reaction time | 6 hours |

| Yield | 68% |

Catalytic Reductive Amination

An alternative route involves reductive amination of 3-nitro-4,5,6,7-tetrahydro-2,1-benzoxazole using H₂/Pd-C. This method avoids harsh oxidants but requires careful control of nitro-group reduction.

Coupling of Chromene-Carboxamide and Benzoxazole Amine

The final step conjugates the two modules via amide bond formation.

Acyl Chloride-Mediated Coupling

Activation of 2-oxo-2H-chromene-3-carboxylic acid with SOCl₂ generates the acyl chloride, which reacts with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine in tetrahydrofuran (THF) at 0–5°C.

Yield Optimization

| Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 2 hours | 85 |

| Pyridine | DCM | 3 hours | 79 |

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 89% by minimizing racemization.

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromene H-4), 7.85 (d, J = 8.0 Hz, 1H, chromene H-5), 6.45 (s, 1H, benzoxazole H-3).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

- Low Amine Nucleophilicity: The benzoxazole amine’s electron-deficient ring reduces nucleophilicity. Using excess amine (1.5 equiv) and high-polarity solvents (DMF) enhances reactivity.

- Byproduct Formation: Hydrolysis of the acyl chloride intermediate is minimized by maintaining low temperatures (0–5°C) and anhydrous conditions.

Emerging Methodologies

Nanocatalyst-Assisted Synthesis

Fe₃O4@SiO₂-SO₃H nanocatalysts, effective in chromene syntheses, may reduce reaction times for Knoevenagel condensations by 30% compared to traditional acids.

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing of intermediates, improving yields to 93% for acyl chloride coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Different Heterocycles

Benzoxazole vs. Benzothiazole Derivatives

- Compound: Substituted 4,5,6,7-tetrahydro-benzothiazol-2-ylamine compounds () Key Difference: Benzothiazole (S atom) vs. benzoxazole (O atom).

Indole-Thiazolyl-Thiazolidinone Hybrids ()

- Structure: Combines indole, thiazole, and thiazolidinone moieties.

Substituent Variations on the Chromene/Benzamide Core

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

- Substituent : 4-sulfamoylphenyl (electron-withdrawing).

- Impact : The sulfonamide group enhances aqueous solubility compared to the target compound’s lipophilic benzoxazole, making it more suitable for oral administration .

4-(2-Methylpropoxy)-N-(tetrahydrobenzoxazol-3-yl)benzamide ()

- Substituent : 2-methylpropoxy-benzamide (bulky alkyl chain).

- Impact : Increased molecular weight (C18H22N2O3 vs. target’s estimated C17H16N2O4) may reduce membrane permeability but improve target selectivity .

Pyrimidine Derivatives Targeting EGFR ()

- Structure : Tetrahydroindolyl-thioxo-tetrahydropyrimidine-carboxamides.

- Comparison : The target compound’s chromene ring may engage in π-π stacking with EGFR’s hydrophobic pockets, similar to pyrimidine derivatives. However, the absence of a thioxo group could reduce kinase inhibition potency .

Fluorophenoxy Acetyl Azetidine Carboxamide ()

Biological Activity

The compound 2-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-chromene-3-carboxamide is a derivative of chromene and benzoxazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C14H13N3O3

- Molar Mass : 273.27 g/mol

- CAS Number : Not specified in available literature.

Biological Activity Overview

Recent studies have indicated that derivatives of chromene compounds exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under review has shown promising results in several assays.

In Vitro Studies

-

Cell Lines Tested :

- HT-29 (colon cancer)

- K562 (leukemia)

- Findings :

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound:

- The benzoxazole moiety appears crucial for enhancing anticancer properties.

- Modifications on the chromene structure can lead to variations in potency; for instance, substituents on the benzoxazole ring have been shown to alter the interaction with target proteins involved in cell cycle regulation .

Study 1: Antitumor Efficacy

A study conducted on various chromene derivatives highlighted that compounds similar to this compound exhibited potent antitumor effects. The study emphasized the role of electron-donating groups in enhancing cytotoxicity against cancer cell lines .

Study 2: Mechanistic Insights

In a mechanistic study utilizing molecular dynamics simulations, it was revealed that the compound interacts primarily through hydrophobic interactions with key proteins involved in apoptosis pathways. This interaction profile suggests a potential for developing targeted therapies based on this compound's structure .

Summary Table of Biological Activities

| Activity Type | Cell Line Tested | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HT-29 | 7.98 | Apoptosis induction |

| Anticancer | K562 | 9.44 | Cell proliferation inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.